(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine

Chiral resolution Asymmetric synthesis Enantiomeric purity

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine (CAS 1241677-64-4) is a chiral primary amine characterized by a 3,4,5-trifluorophenyl group attached to the α-carbon of a propan-1-amine chain. With a molecular weight of 189.18 g/mol and molecular formula C9H10F3N, this compound serves as a versatile chiral building block in medicinal chemistry and asymmetric synthesis.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
Cat. No. B12293916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)F)F)F)N
InChIInChI=1S/C9H10F3N/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h3-4,8H,2,13H2,1H3/t8-/m0/s1
InChIKeyIOABMNGPNFPERE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine: CAS 1241677-64-4, C9H10F3N, Chiral Fluorinated Amine Building Block


(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine (CAS 1241677-64-4) is a chiral primary amine characterized by a 3,4,5-trifluorophenyl group attached to the α-carbon of a propan-1-amine chain . With a molecular weight of 189.18 g/mol and molecular formula C9H10F3N, this compound serves as a versatile chiral building block in medicinal chemistry and asymmetric synthesis . Its specific (S)-enantiomer configuration confers distinct stereochemical properties critical for applications requiring defined chirality . Commercial sources typically supply the compound with purities ranging from 95% to 98% .

Why (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine Cannot Be Interchanged with Other 3,4,5-Trifluorophenyl Amines or Racemates


Substitution of (S)-1-(3,4,5-trifluorophenyl)propan-1-amine with structurally similar compounds such as its (R)-enantiomer, positional isomers, or truncated alkyl chain analogs is not scientifically valid due to measurable differences in stereochemical configuration, basicity (pKa), and commercial availability that directly impact synthetic utility and biological performance. The specific 3,4,5-trifluoro substitution pattern on the phenyl ring alters electron density and lipophilicity compared to 2,3,4- or 2,4,6-trifluoro isomers, affecting downstream reactivity and target binding . Furthermore, the propan-1-amine chain length influences amine basicity and conformational flexibility relative to ethan-1-amine or butan-1-amine analogs . Critically, the (S)-enantiomer exhibits distinct pricing and supply dynamics versus the (R)-enantiomer, underscoring that generic substitution compromises both scientific reproducibility and procurement efficiency .

Quantitative Differentiation of (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine vs. Closest Analogs


Enantiomeric Configuration: (S)- vs. (R)-1-(3,4,5-Trifluorophenyl)propan-1-amine

The (S)-enantiomer of 1-(3,4,5-trifluorophenyl)propan-1-amine (CAS 1241677-64-4) exhibits a distinct commercial pricing profile compared to its (R)-counterpart (CAS 1241678-39-6 or as the hydrochloride salt). For a 1g quantity, the (S)-enantiomer (as free base) is priced at €1,350.00, whereas the (R)-enantiomer hydrochloride is priced at €231.00–€1,515.00 depending on quantity . This price differential reflects differences in synthetic accessibility and market demand. Additionally, the (S)-enantiomer is available in higher purity from multiple suppliers (e.g., 98% from AKSci vs. 95% for the hydrochloride salt), which may reduce the need for further purification in downstream applications.

Chiral resolution Asymmetric synthesis Enantiomeric purity

Fluorine Substitution Pattern: 3,4,5-Trifluoro vs. 2,3,4-Trifluoro Phenyl Ring

The 3,4,5-trifluorophenyl moiety imparts distinct physicochemical properties compared to the 2,3,4-trifluorophenyl isomer. Predicted pKa values for the corresponding propan-1-amines differ: 8.65±0.10 for the 3,4,5-isomer versus 8.55±0.10 for the 2,3,4-isomer . This 0.10 unit difference in basicity can influence the compound's ionization state at physiological pH, thereby affecting solubility, membrane permeability, and receptor binding interactions. The symmetric 3,4,5-substitution also eliminates the ortho-fluorine steric hindrance present in the 2,3,4-isomer, potentially leading to divergent conformational preferences and synthetic derivatization outcomes.

Medicinal chemistry Fluorine scan Structure-activity relationship

Alkyl Chain Length: Propan-1-amine vs. Ethan-1-amine Scaffold

The propan-1-amine chain provides greater conformational flexibility and distinct steric bulk compared to the ethan-1-amine analog. Predicted boiling points reflect this structural difference: 201.8±35.0 °C for the propan-1-amine versus approximately 180 °C (predicted) for the corresponding ethan-1-amine . The extended carbon chain also influences lipophilicity and the compound's ability to occupy hydrophobic pockets in biological targets. In medicinal chemistry programs, the propan-1-amine spacer is often employed to modulate target engagement and metabolic stability relative to shorter or longer homologs.

Homologation Conformational flexibility Binding pocket fit

Vendor Purity Specifications and Procurement Value

Commercial sources of (S)-1-(3,4,5-trifluorophenyl)propan-1-amine offer purity levels ranging from 95% to 98% . The higher purity grade (98%) from AKSci reduces the likelihood of impurities that could interfere with sensitive catalytic reactions or biological assays, thereby minimizing the need for additional purification steps and reducing overall project costs. In contrast, the hydrochloride salt of the (S)-enantiomer is available at 95% purity , which may suffice for less demanding applications but could introduce variability in critical experiments. The availability of multiple purity tiers allows researchers to balance cost and quality based on specific application requirements.

Quality control Synthetic reliability Cost-effectiveness

Targeted Application Scenarios for (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine Based on Quantified Differentiation


Asymmetric Synthesis of Chiral Drug Candidates Requiring Defined Stereochemistry

The (S)-enantiomer is essential for constructing chiral centers in pharmaceutical intermediates where stereochemical configuration dictates biological activity. Its commercial availability at 98% purity and distinct pricing relative to the (R)-enantiomer make it a cost-effective building block for early-stage medicinal chemistry programs focused on single enantiomer drug development. The 3,4,5-trifluorophenyl group's electron-withdrawing properties further enhance metabolic stability in lead compounds .

Fluorine Scan and Structure-Activity Relationship (SAR) Studies

The 3,4,5-trifluoro substitution pattern offers a unique electronic environment (pKa 8.65) compared to 2,3,4- or 2,4,6-trifluoro isomers . This compound serves as a privileged scaffold for fluorine scans aimed at optimizing target binding, lipophilicity, and metabolic stability. Its predicted pKa of 8.65 indicates that the amine will be predominantly protonated at physiological pH, influencing interactions with acidic residues in protein binding pockets.

Homologation Studies to Fine-Tune Pharmacokinetic Properties

The propan-1-amine chain provides a measurable increase in lipophilicity and conformational flexibility compared to ethan-1-amine analogs, as evidenced by a ~22 °C higher boiling point . This property is exploited in medicinal chemistry to extend the alkyl linker length in order to modulate membrane permeability, protein binding, and metabolic clearance. Researchers can use this compound to systematically explore the impact of chain length on drug candidate performance.

Quote Request

Request a Quote for (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.